![molecular formula C16H17N5OS2 B2878017 2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole CAS No. 2097868-72-7](/img/structure/B2878017.png)
2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole
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Description
The compound “2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to possess a wide range of pharmacological activities including antimicrobial, anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antiviral . Some drugs with thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts . Due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Mechanism of Action
Target of Action
Compounds with a thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .
Action Environment
The activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives are likely to focus on the synthesis of new derivatives with improved pharmacological activities and lower toxicity . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-2-15-18-12-4-3-11(9-13(12)23-15)16(22)21-7-5-20(6-8-21)14-10-17-24-19-14/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSNSPYLYIAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole |
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